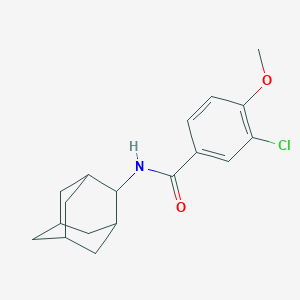![molecular formula C18H19ClN2O2 B278523 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. For example, Kim et al. (2017) proposed that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide have been studied in various contexts. For example, a study by Liu et al. (2016) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce oxidative stress in rat liver cells. Additionally, Kim et al. (2017) reported that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce the production of pro-inflammatory cytokines in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide. For example, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, studies could explore the use of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in combination with other drugs or therapies. Finally, research could focus on elucidating the mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide to better understand its potential applications.
Synthesemethoden
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a study by Zhang et al. (2013).
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory effects in a study by Kim et al. (2017). Additionally, 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been investigated for its potential as an anticancer agent. A study by Li et al. (2018) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide inhibited the growth of lung cancer cells in vitro.
Eigenschaften
Produktname |
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
Molekularformel |
C18H19ClN2O2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-3-14(12-17(13)19)18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
SGZUPPQBLNRFAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)